N-(萘-2-磺酰基)丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

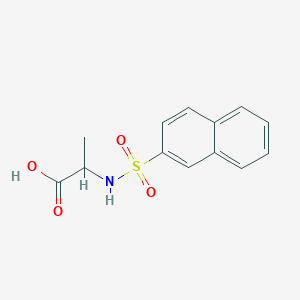

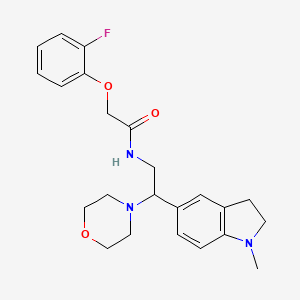

N-(naphthalen-2-ylsulfonyl)alanine is a chemical compound with the molecular formula C13H13NO4S . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of N-(naphthalen-2-ylsulfonyl)alanine consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not available in the search results.科学研究应用

酶催化和选择性

对N-(萘-2-磺酰基)丙氨酸及其类似物的研究极大地促进了我们对酶催化和选择性的理解。对萘双加氧酶(NDO)的研究表明,这种酶催化萘的双加氧反应,而酶活性位点的特定氨基酸的存在会影响其区域和对映选择性。活性位点残基的突变,包括丙氨酸的取代,阐明了这些氨基酸对酶催化芳烃转化的特异性和效率的贡献(Parales等,2000; Parales等,2000).

超分子化学和材料科学

萘二酰亚胺(NDI),包括与N-(萘-2-磺酰基)丙氨酸相关的衍生物和类似物,已在超分子化学和材料科学中得到广泛应用。它们的用途扩展到传感器的开发、分子开关、离子通道以及催化、人工光合作用和太阳能电池技术的组件。NDI的设计和合成已被定制,以探索它们的电子特性及其在创造具有特定功能的新型材料中的潜力(Kobaisi等,2016).

纳米结构和电导率调制

肽共轭的萘二酰亚胺衍生物展示了生物学和材料科学的交叉点,其中受生物启发的方法导致了纳米级形态、手性光学和电导率性质的调制。此类研究突出了NDI衍生物在开发n型有机半导体中的潜力,影响其在电子学中的应用(Pandeeswar等,2015).

抗菌和抗癌剂

萘衍生物,包括与N-(萘-2-磺酰基)丙氨酸相关的衍生物,因其在医学应用中的潜力而被探索。研究表明,含萘的三肽可用作有效的抗菌和抗癌剂,表明它们在对抗癌症和细菌感染方面很有用(Nahhas等,2018).

环境和生物技术应用

细菌联合体降解萘具有重要的环境意义,证明了在受污染场地上进行生物修复策略的潜力。对萘降解细菌的研究提供了对碳氢化合物生物降解机制和开发有效的环境清理方法的见解(Patel等,2012).

作用机制

Target of Action

The primary target of N-(naphthalen-2-ylsulfonyl)alanine is the UDP-N-acetylmuramoylalanine–D-glutamate ligase, an enzyme found in Escherichia coli . This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the synthesis of peptidoglycan, affecting the integrity of the bacterial cell wall .

Biochemical Pathways

N-(naphthalen-2-ylsulfonyl)alanine likely affects the biochemical pathway responsible for the synthesis of peptidoglycan . By interacting with the UDP-N-acetylmuramoylalanine–D-glutamate ligase, it could disrupt the formation of peptidoglycan, leading to downstream effects on bacterial growth and survival .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a potential therapeutic agent .

Result of Action

The molecular and cellular effects of N-(naphthalen-2-ylsulfonyl)alanine’s action would likely involve changes in the structure and function of the bacterial cell wall due to disrupted peptidoglycan synthesis . These changes could potentially inhibit bacterial growth or even lead to bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of N-(naphthalen-2-ylsulfonyl)alanine. Specific details about how these factors affect the compound are currently unknown .

属性

IUPAC Name |

2-(naphthalen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(13(15)16)14-19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEXFHHXWOSJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)